2-氨基-2,3-二甲基丁酸

描述

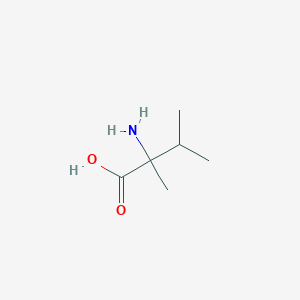

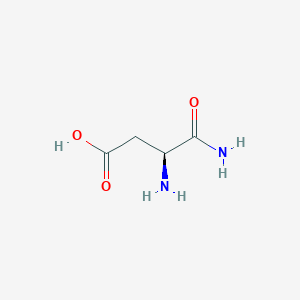

2-Amino-2,3-dimethylbutanoic acid is a compound with the linear formula C6H13NO2 . It is a leucine derivative . The compound is stored in a dark place, under an inert atmosphere, at room temperature . It is a solid substance .

Synthesis Analysis

The synthesis of 2-Amino-2,3-dimethylbutanoic acid involves several steps. One method involves the use of sodium hydroxide . Another method involves the use of hydrogen chloride at 90°C for 72 hours . There are also methods that involve the use of sodium cyanoborohydride in methanol at 20°C for 48 hours, followed by the addition of sulfuric acid and heating for 24 hours .Molecular Structure Analysis

The molecular weight of 2-Amino-2,3-dimethylbutanoic acid is 131.17 . The IUPAC name is 2-amino-2,3-dimethylbutanoic acid . The InChI code is 1S/C6H13NO2/c1-4(2)6(3,7)5(8)9/h4H,7H2,1-3H3,(H,8,9) .Physical And Chemical Properties Analysis

2-Amino-2,3-dimethylbutanoic acid is a solid substance . It is stored in a dark place, under an inert atmosphere, at room temperature .科学研究应用

陨石研究和天体生物学

2-氨基-2,3-二甲基丁酸已在默奇森和默里陨石等陨石中观察到。研究发现,这种氨基酸以及其他氨基酸表现出对映体过量(即一种对映体比另一种对映体多),这可能对地球上均一性手性的起源有影响。在生命起源之前,这一方面对于理解不对称对有机化学演化的影响非常重要 (Cronin 和 Pizzarello,1999 年).

肽设计和构象研究

2-氨基-2,3-二甲基丁酸已被研究其对模板 β-发夹肽构象的影响。已研究将这种氨基酸及其衍生物插入肽序列中,以了解其对肽折叠和稳定性的影响,这对生化研究中折叠体的设计和其他合成结构至关重要 (Debnath 等人,2021 年).

生物技术应用

2-氨基-2,3-二甲基丁酸整合到蛋白质中的研究已在生物技术研究中得到探索。例如,将这种氨基酸遗传编码到酵母中,可以将荧光团选择性且有效地引入蛋白质中。这种方法可用于研究蛋白质的结构、动力学、定位和相互作用,无论是在体外还是在体内,这为生物化学和分子生物学提供了一种强大的工具 (Summerer 等人,2006 年).

安全和危害

The compound has been assigned the GHS07 pictogram . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P233, P260, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304, P304+P340, P305+P351+P338, P312, P321, P330, P332+P313, P337+P313, P340, P362, P403, P403+P233, P405, and P501 .

作用机制

Target of Action

2-Amino-2,3-dimethylbutanoic acid is a derivative of the amino acid valine . Amino acids are fundamental building blocks of proteins and play crucial roles in various physiological processes The primary targets of this compound are likely to be proteins or enzymes that interact with valine or its derivatives.

Mode of Action

As a valine derivative, 2-Amino-2,3-dimethylbutanoic acid may interact with its targets in a similar manner to valine. It could potentially bind to the active sites of enzymes or protein receptors that recognize valine, influencing their function

Biochemical Pathways

Amino acids and their derivatives are known to influence various biochemical pathways. They can affect the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage . .

Result of Action

The molecular and cellular effects of 2-Amino-2,3-dimethylbutanoic acid are not well-documented. As a valine derivative, it may influence protein synthesis and other processes involving valine. It has been suggested that amino acid derivatives can be beneficial as ergogenic dietary substances, potentially enhancing physical and mental performance . .

属性

IUPAC Name |

2-amino-2,3-dimethylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-4(2)6(3,7)5(8)9/h4H,7H2,1-3H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPYTYOMSQHBYTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4378-19-2 | |

| Record name | NSC23276 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23276 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(S)-2-Amino-3-(benzo[b]thiophen-3-yl)propanoic acid](/img/structure/B555701.png)

![(2S)-2-azaniumyl-3-[(4-methyl-2-oxo-chromen-7-yl)carbamoyl]propanoate](/img/structure/B555713.png)